molecular formula C12H16N2O B13315471 3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile

3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile

Cat. No.: B13315471
M. Wt: 204.27 g/mol
InChI Key: CMWDHLDQIUWJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile is an organic compound with the molecular formula C12H16N2O. This compound is characterized by the presence of a benzonitrile group substituted with a methoxypropan-2-ylamino group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with 1-methoxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where the methoxypropan-2-ylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-3-methoxypropan-2-ol
  • 3-[(1-Methoxypropan-2-yl)amino]propan-1-ol
  • dimethenamide ESA

Uniqueness

3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile is unique due to its specific substitution pattern on the benzonitrile ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(1-methoxypropan-2-ylamino)-4-methylbenzonitrile

InChI

InChI=1S/C12H16N2O/c1-9-4-5-11(7-13)6-12(9)14-10(2)8-15-3/h4-6,10,14H,8H2,1-3H3

InChI Key

CMWDHLDQIUWJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC(C)COC

Origin of Product

United States

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